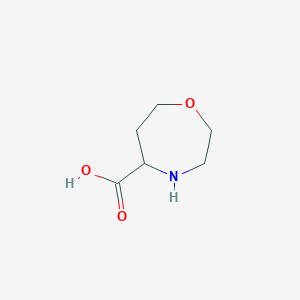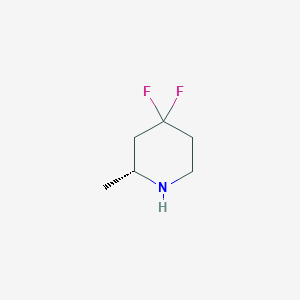
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide typically involves multi-step organic reactions. A common route might include the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Functional Groups: Amino and oxo groups are introduced through substitution or addition reactions.
Attachment of the Propionamide Moiety: The final step involves the attachment of the N,N-dimethyl-propionamide group through amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2-(3-Nitro-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide.
Reduction: Formation of 2-(3-Amino-4-hydroxy-4H-pyridin-1-yl)-N,N-dimethyl-propionamide.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-acetamide
- 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-butanamide
Uniqueness
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(10(15)12(2)3)13-5-4-9(14)8(11)6-13/h4-7H,11H2,1-3H3 |
InChI 键 |
ILRAOHFVQHYZKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)C)N1C=CC(=O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
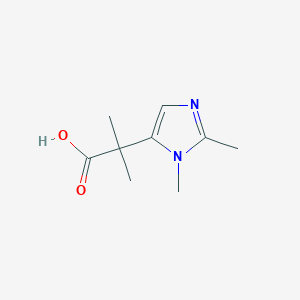
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
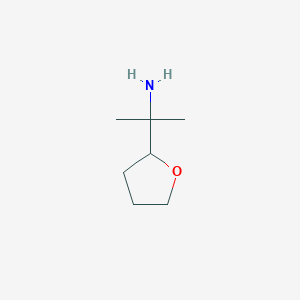
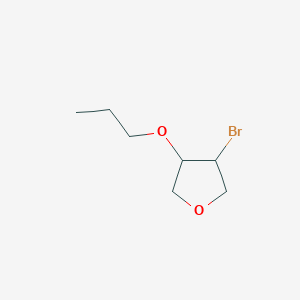

![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
